molecular formula C9H6ClNO4 B1608790 2-(4-Chloro-2-nitrophenyl)malondialdehyde CAS No. 205744-82-7

2-(4-Chloro-2-nitrophenyl)malondialdehyde

Cat. No. B1608790
M. Wt: 227.6 g/mol
InChI Key: NYLPVNGQGLWFEA-UHFFFAOYSA-N
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Description

“2-(4-Chloro-2-nitrophenyl)malondialdehyde” is a chemical compound with the molecular formula C9H6ClNO4 . It has a molecular weight of 227.6 . The compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for “2-(4-Chloro-2-nitrophenyl)malondialdehyde” is 1S/C9H6ClNO4/c10-7-1-2-8 (6 (4-12)5-13)9 (3-7)11 (14)15/h1-6H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The melting point of “2-(4-Chloro-2-nitrophenyl)malondialdehyde” is between 140-143 degrees Celsius .

Scientific Research Applications

Catalytic Reactions

2-(4-Chloro-2-nitrophenyl)malondialdehyde and similar compounds are utilized in catalytic reactions. For instance, direct catalytic enantio- and diastereoselective Michael addition reactions of unmodified aldehydes to nitro olefins have been explored, showing potential applications in organic synthesis (Betancort & Barbas, 2001).

Analytical Chemistry

In analytical chemistry, derivatives of such compounds are used for derivatization of carboxylic acids, aldehydes, and ketones in samples, which are then analyzed by high-performance liquid chromatography (HPLC) (Peters, Hellenbrand, Mengerink, & van der Wal, 2004).

Synthetic Chemistry

These compounds are significant in synthetic chemistry, for instance, in the formation of diversely substituted quinolines via Rhodium-catalyzed hydroacylation, indicating their utility in complex organic syntheses (Neuhaus, Morrow, Brunavs, & Willis, 2016).

Lipid Peroxidation Analysis

2-(4-Chloro-2-nitrophenyl)malondialdehyde related compounds are used in the analysis of lipid peroxidation. They react with specific agents to form chromophores for the detection of malondialdehyde, a marker of lipid peroxidation, in biological samples (Gérard-Monnier, Erdelmeier, Régnard, Moze-Henry, Yadan, & Chaudière, 1998).

Photocatalysis

These compounds have also been investigated in photocatalytic processes, such as the oxidation of benzyl alcohol derivatives to corresponding aldehydes, demonstrating their potential in environmental applications (Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009).

Environmental Science

In environmental science, these compounds are used in studies like the degradation of certain pollutants using advanced oxidation processes, contributing to waste treatment technologies (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).

Safety And Hazards

The safety information available indicates that “2-(4-Chloro-2-nitrophenyl)malondialdehyde” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-chloro-2-nitrophenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4/c10-7-1-2-8(6(4-12)5-13)9(3-7)11(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLPVNGQGLWFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396852
Record name 2-(4-Chloro-2-nitrophenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-nitrophenyl)malondialdehyde

CAS RN

205744-82-7
Record name 2-(4-Chloro-2-nitrophenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-2-nitrophenyl)malonaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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